7-Butyl-6-phenyl-1H-imidazo(1,2-b)pyrazole
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Overview
Description
7-Butyl-6-phenyl-1H-imidazo(1,2-b)pyrazole is a heterocyclic compound that belongs to the imidazo[1,2-b]pyrazole family. These compounds are known for their diverse biological activities and are used as building blocks in various pharmaceutical and chemical applications . The structure of this compound consists of a fused imidazole and pyrazole ring system, with butyl and phenyl substituents at the 7 and 6 positions, respectively.
Preparation Methods
The synthesis of 7-Butyl-6-phenyl-1H-imidazo(1,2-b)pyrazole can be achieved through a one-pot three-component reaction. This involves the reaction of various aldehydes, 3-amino-5-phenyl-1H-pyrazole-4-carboxylate, and isocyanides in the presence of ammonium chloride under reflux conditions . This method is efficient and provides good yields of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product.
Chemical Reactions Analysis
7-Butyl-6-phenyl-1H-imidazo(1,2-b)pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole and pyrazole rings.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-Butyl-6-phenyl-1H-imidazo(1,2-b)pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Butyl-6-phenyl-1H-imidazo(1,2-b)pyrazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, making it a potential candidate for diabetes treatment . The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities.
Comparison with Similar Compounds
7-Butyl-6-phenyl-1H-imidazo(1,2-b)pyrazole can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Pyrazole derivatives: These compounds contain the pyrazole ring and are known for their anti-inflammatory and antidiabetic activities.
Imidazo[1,2-b]pyrazole derivatives: Other derivatives in this family may have different substituents, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
130598-84-4 |
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Molecular Formula |
C15H17N3 |
Molecular Weight |
239.32 g/mol |
IUPAC Name |
7-butyl-6-phenyl-5H-imidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C15H17N3/c1-2-3-9-13-14(12-7-5-4-6-8-12)17-18-11-10-16-15(13)18/h4-8,10-11,17H,2-3,9H2,1H3 |
InChI Key |
XDKKGMMTJLTPON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(NN2C1=NC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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